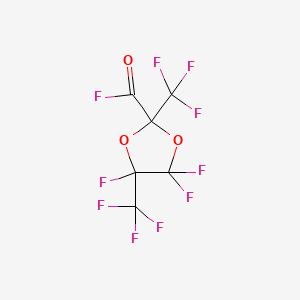
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride is a fluorinated organic compound known for its unique chemical structure and properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high thermal stability, resistance to chemical reactions, and hydrophobic nature. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of a suitable dioxolane derivative with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to its fluorinated nature, specific conditions and reagents can induce these reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophilic addition reactions may involve reagents such as halogens or hydrogen halides.
Oxidizing and Reducing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while addition of a halogen can produce a halogenated derivative.
Scientific Research Applications
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its potential to enhance the stability and bioavailability of drug candidates.
Industry: Its thermal stability and resistance to chemical degradation make it suitable for use in high-performance coatings, lubricants, and sealants.
Mechanism of Action
The mechanism by which 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated nature allows it to form strong bonds with various substrates, influencing their chemical and physical properties. In biological systems, it may interact with enzymes and receptors, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane
- 2,2-Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxolane
Uniqueness
Compared to similar compounds, 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride stands out due to its higher degree of fluorination, which imparts greater thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring extreme conditions.
Properties
CAS No. |
7385-65-1 |
|---|---|
Molecular Formula |
C6F10O3 |
Molecular Weight |
310.05 g/mol |
IUPAC Name |
4,4,5-trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride |
InChI |
InChI=1S/C6F10O3/c7-1(17)2(4(9,10)11)18-3(8,5(12,13)14)6(15,16)19-2 |
InChI Key |
IHZQVNJWZLTECJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C1(OC(C(O1)(F)F)(C(F)(F)F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)

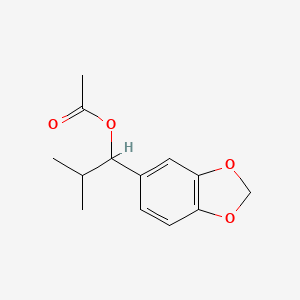
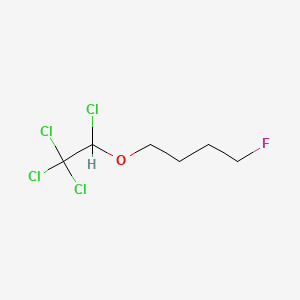
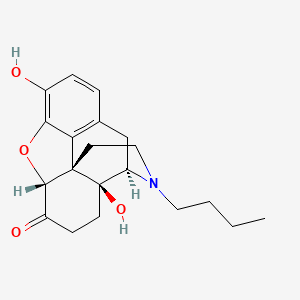
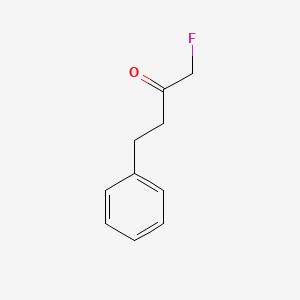
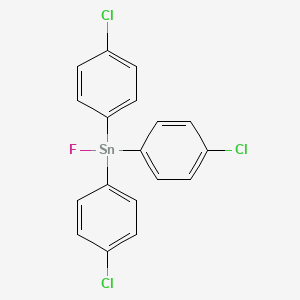

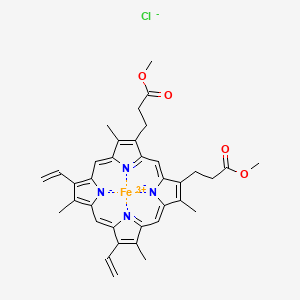
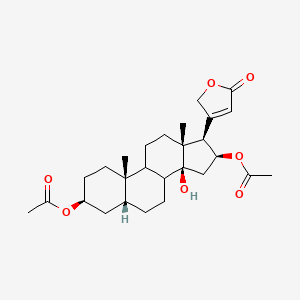
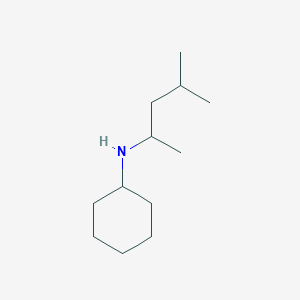
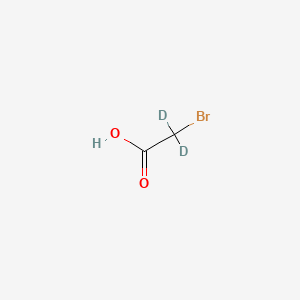
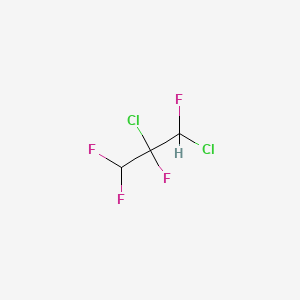
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
